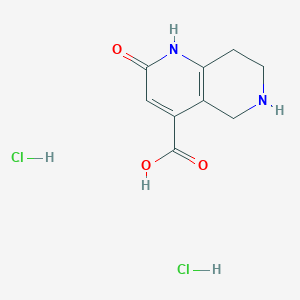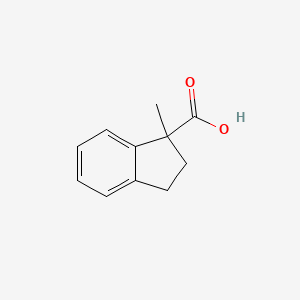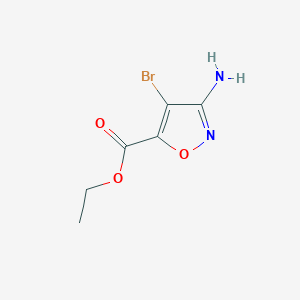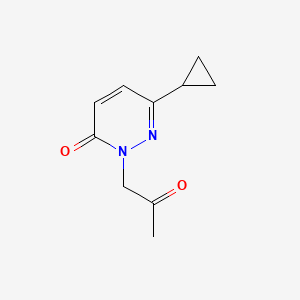![molecular formula C9H8BrNO2 B2780372 8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 108959-12-2](/img/structure/B2780372.png)
8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound . It is used in the synthesis of a novel aromatic ester-based polybenzoxazine .
Synthesis Analysis
The compound is synthesized from the simple esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . The synthesis process involves the use of formaldehyde solution (37%), ethanolamine, and p-cresol .Molecular Structure Analysis
The molecular formula of “8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is C17H13BrN4 . Its molecular weight is 353.2159 g/mol .Chemical Reactions Analysis
The compound is used in the synthesis of a new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups . The polymerization behavior of TMBE was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage .Physical And Chemical Properties Analysis
The compound is part of the synthesis of a cross-linked polybenzoxazine (PTMBE) that forms a transparent film through the thermal casting method . The dynamic mechanical analysis of PTMBE showed that the Tg was 110 C . Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of PTMBE, which were 263 and 289 C, respectively, with a char yield of 27% at 800 C .Aplicaciones Científicas De Investigación
Synthesis Methods
The synthesis of benzo[b][1,4]oxazines, including derivatives like 8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, can be efficiently conducted in ionic liquids such as 1-butyl-3-methylimidazolium bromide. This method offers the advantages of good yields, short reaction times, and the reusability of the ionic liquid (Ebrahim Soleimani, M. Khodaei, Afsaneh Taheri Kal Koshvandi, 2012).
Antimicrobial Activity
Compounds derived from benzo[b][1,4]oxazin-3(4H)-ones have shown antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The presence of certain substituents, such as fluorine, has been found to enhance these antimicrobial properties, highlighting the potential for designing new antimicrobial agents based on this chemical framework (Liang Fang, H. Zuo, Zhu-Bo Li, et al., 2011).
Corrosion Inhibition
Derivatives of benzo[d][1,3]oxazin-4-ones, a related class of compounds, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies suggest that the structure of these compounds, including the amount of nitrogen and molecular weight, significantly affects their efficiency as corrosion inhibitors, with some derivatives achieving high inhibition efficiency (A. Kadhim, A. Al-Okbi, D. Jamil, et al., 2017).
Chemical Reactions and Properties
The benzoxazine ring, a key feature in 8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, can participate in various chemical reactions, offering pathways to synthesize novel compounds. For instance, the reaction of benzoxazine derivatives with o-aminophenol derivatives leads to an intermolecular heterocycle exchange, demonstrating the versatility of benzoxazines in synthetic chemistry (T. Nozoe, H. Okai, H. Wakabayashi, S. Ishikawa, 1988).
Direcciones Futuras
Propiedades
IUPAC Name |
8-bromo-6-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-5-2-6(10)9-7(3-5)11-8(12)4-13-9/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOZIFYYHSGUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2780292.png)

![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2780294.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2780295.png)
![Methyl 4-{4-[(3-chloropropanoyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2780296.png)
![5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780299.png)






![2-(2-methoxy-4-methylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2780310.png)